N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-6-11(2)8-13(7-10)17-20(18,19)14-4-5-15(16)12(3)9-14/h4-9,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXXYBHGURGHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoro-3-methylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorination of 4-fluoro-3-methylbenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, heating 4-fluoro-3-methylbenzenesulfonic acid (10 mmol) with SOCl₂ (15 mmol) at 80°C for 4 hours yields the sulfonyl chloride in 85–90% purity. Excess SOCl₂ is removed under reduced pressure, and the product is recrystallized from hexane.
Coupling with 3,5-Dimethylaniline
3,5-Dimethylaniline (5 mmol) is dissolved in dry dichloromethane (DCM, 20 mL) and cooled to 0°C. A solution of 4-fluoro-3-methylbenzenesulfonyl chloride (5.5 mmol) in DCM is added dropwise, followed by triethylamine (TEA, 6 mmol) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, monitored by TLC (ethyl acetate/hexane 3:7). Post-reaction, the mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (DCM/methanol 95:5) affords the title compound as a white solid in 72–78% yield.
Table 1: Optimization of Coupling Reaction Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25°C | 12 | 78 |
| Pyridine | THF | 50°C | 6 | 65 |
| DBU | Acetonitrile | 40°C | 8 | 70 |
One-Pot Sequential Iodination and N-Arylation
Adapting the iron/copper-catalyzed method from Thieme et al., the sulfonamide is synthesized via iodination of 4-fluoro-3-methylbenzene followed by coupling with 3,5-dimethylaniline (Fig. 2).
Iodination of 4-Fluoro-3-methylbenzene
A mixture of 4-fluoro-3-methylbenzene (5 mmol), iodine (1.2 equiv), and FeCl₃ (0.1 equiv) in acetic acid (10 mL) is stirred at 80°C for 6 hours. The intermediate 4-fluoro-3-methyl-1-iodobenzene is isolated in 88% yield after extraction with ethyl acetate and evaporation.
Copper-Catalyzed N-Arylation
The iodinated intermediate (2 mmol), 3,5-dimethylaniline (2.4 mmol), CuI (0.2 equiv), and K₂CO₃ (3 equiv) are combined in DMF (10 mL) and heated to 130°C for 18 hours. The reaction mixture is filtered through Celite®, concentrated, and purified via column chromatography (ethyl acetate/hexane 1:4) to yield the sulfonamide in 60–65% yield.
Key Advantages :
-
Avoids handling reactive sulfonyl chlorides.
-
Enables modular synthesis with diverse aryl amines.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated strategies, as demonstrated in indole synthesis, are adapted for constructing the sulfonamide backbone.
Suzuki-Miyaura Coupling
4-Fluoro-3-methylbenzenesulfonamide (1 mmol) and 3,5-dimethylphenylboronic acid (1.2 mmol) are combined with Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2 equiv) in dioxane/water (4:1, 10 mL). The mixture is refluxed for 12 hours, yielding the product after extraction (58% yield).
Buchwald-Hartwig Amination
Bromo-4-fluoro-3-methylbenzene (1 mmol), 3,5-dimethylaniline (1.5 mmol), Pd₂(dba)₃ (0.03 equiv), and Xantphos (0.06 equiv) are heated in toluene at 110°C for 24 hours. Sulfonation with chlorosulfonic acid (2 equiv) in DCM completes the synthesis (50% overall yield).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 4-fluoro-3-methylbenzenesulfonyl chloride (1 mmol), 3,5-dimethylaniline (1.1 mmol), and TEA (1.5 mmol) in DMF (5 mL) is irradiated at 150°C for 15 minutes. The crude product is purified via recrystallization (ethanol/water), achieving 85% yield.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Equimolar amounts of sulfonyl chloride and amine are ground in a ball mill with K₂CO₃ (1 equiv) at 30 Hz for 1 hour. The method achieves 70% yield with minimal solvent waste.
Aqueous Phase Reactions
Using β-cyclodextrin as a phase-transfer catalyst, the sulfonyl chloride and amine react in water at 50°C for 6 hours, yielding 68% product after filtration.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm.
Challenges and Optimization Strategies
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Regioselectivity : Competing para-substitution in iodination steps is mitigated using bulky ligands (e.g., Xantphos).
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Byproduct Formation : Excess amine (1.2 equiv) minimizes di-sulfonamide byproducts.
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Scale-Up Issues : Continuous flow reactors improve heat dissipation in exothermic coupling reactions.
Comparative Assessment of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Coupling | 78 | 98 | High |
| One-Pot Catalysis | 65 | 95 | Moderate |
| Palladium Cross-Coupling | 58 | 97 | Low |
| Microwave | 85 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common for sulfonamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Hydrolysis: The major products are the corresponding amine and sulfonic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits potent antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for key pathogens are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
The compound's mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis, enhancing its efficacy against resistant strains.
Case Study 1: Efficacy Against Klebsiella pneumoniae
In a controlled laboratory study, this compound was tested against Klebsiella pneumoniae. The study revealed that at a concentration of 32 µg/mL, the compound significantly inhibited bacterial growth. Morphological assessments indicated that the compound induced changes in bacterial cell structure, suggesting disruption in cell wall integrity.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. In a murine model, mice treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha compared to control groups. This suggests that the compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by inflammation.
Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of this compound showed promising results. Mice administered with the compound displayed a significant decrease in inflammation markers after treatment. This indicates potential applications for the compound in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Comparisons: Crystal Geometry and Substituent Effects
provides detailed crystallographic data for N-(3,5-dimethylphenyl)-2,4-dimethylbenzenesulfonamide (Compound I), a structural analog differing in sulfonamide substituents (2,4-dimethyl vs. 4-fluoro-3-methyl). Key structural parameters compared to other sulfonamides (II, III, IV) include:
| Compound | S-O Bond Angle (°) | Dihedral Angle Between Benzene Rings (°) |
|---|---|---|
| I (3,5-dimethyl) | 53.9(2) | 82.1(1) |
| II | 46.1(3) | 67.5(1) |
| III | 47.7(3) | 72.9(1) |
| IV | 67.9(2) | 54.6(1) |
The 4-fluoro and 3-methyl substituents in the target compound introduce steric and electronic differences: the electron-withdrawing fluoro group may increase polarity relative to methyl groups, altering hydrogen-bonding interactions critical for crystal packing (e.g., N–H···O(S) bonds in I) .
Antimalarial Activity
describes N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide as an antimalarial candidate. The 3,5-dimethylphenyl group here may facilitate hydrophobic interactions with parasitic enzymes. Comparatively, the 4-fluoro-3-methylbenzenesulfonamide core in the target compound could offer enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, a common advantage in drug design .
Key Differentiators and Implications
The target compound’s unique features compared to analogs include:
Fluorine Substitution : Unlike methyl or chloro groups, fluorine’s small size and high electronegativity may enhance binding specificity in biological targets (e.g., enzyme active sites) while improving pharmacokinetic properties .
Biological Activity
N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant studies that highlight its efficacy against various biological targets.
Overview of the Compound
This compound is characterized by a sulfonamide group attached to a substituted aromatic ring. The presence of fluorine and methyl groups enhances its chemical properties, influencing both its stability and biological interactions. Sulfonamides are primarily known for their antibacterial properties, but they also exhibit diverse pharmacological effects.
The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions generally include:
- Solvent : Dichloromethane or similar organic solvents.
- Temperature : Room temperature to slightly elevated temperatures.
- Reaction Time : Several hours to ensure complete conversion.
This compound's unique structure allows it to undergo various chemical reactions, including substitution and hydrolysis, which can further modify its biological activity.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to active sites on target proteins. This interaction can disrupt critical biological pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its potential as an anticancer agent.
- Antibacterial Activity : Like other sulfonamides, it may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
Biological Activity Studies
Numerous studies have investigated the biological activities of this compound. Below are selected findings from recent research:
| Study | Biological Activity | Findings |
|---|---|---|
| Gowda et al. (2010) | Antibacterial | Showed significant inhibition against various bacterial strains, indicating potential as an antibiotic. |
| Sivaramkumar et al. (2010) | Antitumor | Demonstrated efficacy in reducing tumor growth in vivo models, suggesting anticancer properties. |
| Nirmala et al. (2009) | Enzyme Inhibition | Identified as an effective inhibitor of dihydropteroate synthase in vitro assays. |
Case Studies
- Antibacterial Efficacy : In a study published by Gowda et al., the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that was comparable to established sulfonamide antibiotics, validating its potential use in treating bacterial infections.
- Antitumor Activity : Sivaramkumar et al. conducted in vivo experiments where this compound was administered to mice with induced tumors. The compound resulted in significant tumor size reduction over a specified treatment period.
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide | Lacks methyl substitution on the second ring | Moderate antibacterial activity |
| N-(4-chloro-3-methylbenzenesulfonamide | Contains chlorine instead of fluorine | Enhanced enzyme inhibition but lower stability |
The unique combination of fluorine and methyl groups in this compound contributes significantly to its enhanced stability and binding affinity compared to similar compounds.
Q & A
Q. How can researchers optimize the synthesis of N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide using statistical experimental design?
- Methodological Answer : Employ a Design of Experiments (DoE) framework to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. For example, a central composite design can identify nonlinear interactions, while a fractional factorial design reduces the number of trials. Post-analysis using ANOVA or response surface methodology (RSM) can pinpoint optimal conditions. This approach minimizes experimental redundancy and maximizes data robustness .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and aromatic ring substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect byproducts using reverse-phase columns with UV detection.
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography (if crystalline): Resolve 3D structure for absolute configuration confirmation. Cross-reference spectral data with published analogs for validation .
Q. How can solubility and stability of this compound be systematically evaluated under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled pH, temperature, and light exposure using HPLC to monitor degradation. For solubility, employ shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol) and analyze via UV-Vis spectroscopy. Use Hansen solubility parameters to predict solvent compatibility. Document kinetic degradation rates (e.g., Arrhenius plots) to extrapolate shelf-life .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies for sulfonamide formation or fluorination steps.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can map potential energy surfaces and identify intermediates.
Integrate computational predictions with experimental validation (e.g., isotopic labeling for mechanism confirmation) to resolve ambiguities .
Q. How can contradictions in experimental data (e.g., unexpected byproducts or variable yields) be resolved?
- Methodological Answer :
- Retrospective DoE Analysis : Re-examine factorial designs to identify overlooked interactions (e.g., catalyst poisoning by moisture).
- In-situ Spectroscopy : Use FTIR or Raman to detect transient intermediates.
- Isolation and Characterization : Purify byproducts via column chromatography and characterize structurally to trace their origin.
- Statistical Contradiction Analysis : Apply Bayesian inference or error propagation models to distinguish systematic vs. random errors .
Q. What methodologies are recommended for assessing the ecological impact of this compound in microbial systems?
- Methodological Answer :
- Zoospore Behavior Assays : Adapt protocols from mycological studies (e.g., leucine-induced zoospore regulation) to test chemotactic responses.
- Microcosm Experiments : Simulate environmental conditions (pH, organic matter) to monitor biodegradation rates via LC-MS.
- Toxicity Profiling : Use in vitro assays (e.g., Microtox®) to quantify EC values for aquatic organisms. Pair with transcriptomic analysis to identify metabolic disruptions .
Q. How can reactor design be optimized for scaling up reactions involving this sulfonamide derivative?
- Methodological Answer :
- CFD Modeling : Simulate flow dynamics and heat transfer in continuous-flow reactors to minimize hotspots.
- Membrane Separation Integration : Use CRDC-classified membrane technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing.
- Scale-down Validation : Perform small-scale stress tests (e.g., varying agitation rates) to predict large-scale behavior. Reference CRDC subclass RDF2050112 for reactor design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
